2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
QWOGOAJYTDRDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Dimethylsulfide Borane Complex (BH₃·DMS) Reduction
In this method, 3-(3,4-dimethoxyphenyl)propanoic acid undergoes reduction using BH₃·DMS in tetrahydrofuran (THF). A representative procedure involves dissolving 4.2 g (20 mmol) of the acid in 20 mL THF, followed by dropwise addition of BH₃·DMS (2.2 mL, 22 mmol) at 0°C under nitrogen. After stirring for 4 hours, methanol quenches excess borane, yielding 3.6 g (92%) of 3-(3,4-dimethoxyphenyl)propan-1-ol as a colorless oil. Key advantages include:
Table 1: BH₃·DMS Reduction Conditions and Outcomes
Sodium Borohydride-Iodine System
An alternative reduction employs NaBH₄ and iodine in THF. For example, 11.0 g (52.3 mmol) of 3-(3,4-dimethoxyphenyl)propanoic acid reacts with NaBH₄ (5.9 g, 157.0 mmol) and iodine (13.3 g, 52.3 mmol) at 0–60°C for 10 hours. Methanol quenching and dichloromethane extraction yield 88.6% product. This method avoids expensive borane complexes but requires careful iodine handling.
Alkaline Hydrolysis Under Pressure
Patent CN108101765A discloses a high-purity synthesis route using alkaline hydrolysis in pressurized reactors. The process involves reacting intermediate B (structure undisclosed) with bases like NaOH, NaOMe, or NaOEt under controlled conditions:
Sodium Hydroxide-Mediated Hydrolysis
In a 1 L autoclave, 10 g (0.04 mol) of intermediate B reacts with 26.6 g (0.2 mol) of 30% NaOH in 85 mL water at 127.5±2.5°C and 0.3±0.1 MPa for 5 hours. Acidic work-up (pH 5) and crystallization yield 5.6 g (61.9%) of 2-hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid with 99.4% purity.
Sodium Methoxide/Ethoxide Variations
Substituting NaOH with NaOMe (21.6 g, 0.12 mol) in methanol at 65±5°C and 0.9±0.1 MPa for 8 hours increases the yield to 79.5%. Similarly, NaOEt (60.4 g, 0.16 mol) in ethanol at 75±5°C achieves 57.5% yield but higher purity (99.7%).
Table 2: Alkaline Hydrolysis Parameters
| Base | Solvent | Temperature | Pressure | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| NaOH | H₂O | 127.5°C | 0.3 MPa | 5 h | 61.9% | 99.4% |
| NaOMe | MeOH | 65°C | 0.9 MPa | 8 h | 79.5% | 99.3% |
| NaOEt | EtOH | 75°C | 0.7 MPa | 12 h | 57.5% | 99.7% |
Advantages of this method include:
-
Environmentally friendly solvents (water, alcohols)
-
Scalability for industrial production
Multi-Step Organic Transformations
While less documented, source alludes to synthesizing the compound via methylation of catechol derivatives followed by oxidation or functional group interconversion. For instance, catechol O-methyltransferase-mediated methylation in humans generates 3-(3,4-dimethoxyphenyl)propanoic acid metabolites, though laboratory replication requires further optimization.
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427)
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Substituents : 4-methoxyphenyl at position 3, hydroxy at position 2.
- Key Differences : The single methoxy group at the para position reduces steric hindrance and polarity compared to the 3,4-dimethoxy substitution. This may result in lower lipophilicity and altered binding affinities in biological systems.
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624)
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- Substituents : 2-hydroxyphenyl at position 3.
- Key Differences : The ortho-hydroxyl group increases hydrogen-bonding capacity and acidity (lower pKa) compared to methoxy-substituted analogs. This compound is detected in fruits and may serve as a dietary biomarker .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Substituents: 3,4-dihydroxyphenyl conjugated to a propenoic acid.
- Key Differences: The unsaturated propenoic acid backbone and dihydroxy groups confer strong antioxidant activity, unlike the saturated propanoic acid and methoxy groups in the target compound. Used extensively in pharmacological and cosmetic research .
3-(4-Hydroxyphenyl)propanoic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Substituents : 4-hydroxyphenyl at position 3.
- Safety Profile : Classified as a respiratory and skin irritant (CAS 501-97-3), highlighting the importance of protective handling for structurally related compounds .
Derivatives with Modified Backbones or Substituents
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-isoindolin-2-yl)propanoic Acid
- Molecular Formula: C₁₉H₁₉NO₅
- Molecular Weight : 341.36 g/mol
- Substituents : 3,4-dimethoxyphenyl and isoindole-1-one groups.
- Predicted pKa of 4.22 suggests moderate acidity .
3,4-Dihydroxyphenylpyruvic Acid
- Molecular Formula : C₉H₈O₅
- Molecular Weight : 196.16 g/mol
- Substituents : 3,4-dihydroxyphenyl and α-keto groups.
- Key Differences : The α-keto group increases reactivity in transamination and decarboxylation reactions, making it a key intermediate in tyrosine metabolism .
Data Table: Comparative Analysis
Key Findings and Implications
Substituent Effects : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups, which may improve blood-brain barrier penetration for neurological agents .
Reactivity: Saturated propanoic acid derivatives (e.g., target compound) exhibit lower antioxidant activity than unsaturated analogs like caffeic acid but may offer superior chemical stability .
Safety Considerations: Structural analogs with hydroxy or nitro groups (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) highlight the need for rigorous safety protocols due to irritant properties .
Synthetic Utility : The 3,4-dimethoxy motif is recurrent in intermediates for bioactive molecules, such as DOPA precursors, underscoring its role in medicinal chemistry .
Biological Activity
2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid, also known by its CAS number 2107-70-2, is an organic compound notable for its unique structure featuring a propanoic acid backbone with a hydroxyl group and a 3,4-dimethoxyphenyl substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- Structure : The presence of two methoxy groups enhances its lipophilicity and electron donation capabilities, which may influence its biological interactions.
Anti-inflammatory and Analgesic Effects
Research indicates that 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid exhibits significant anti-inflammatory properties. The compound's hydroxyl group is believed to enhance its interaction with biological systems, influencing pathways related to pain and inflammation. Studies have shown that compounds with similar structures are associated with antioxidant properties, suggesting that this compound may also contribute to reducing oxidative stress.
The biological activity of 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid is primarily attributed to its ability to modulate inflammatory pathways. Interaction studies have focused on its binding affinity to various enzymes involved in these pathways. For instance, it has been suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid | Contains one methoxy group | Different solubility properties due to fewer methoxy groups |
| 3-(4-Methoxyphenyl)propionic acid | Lacks hydroxyl group | Exhibits different reactivity patterns due to absence of hydroxyl |
| 4-Hydroxybenzoic acid | Simple phenolic structure | Lacks the propanoic acid side chain; primarily used as preservative |
The structural features of 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid enhance its biological activity through increased electron donation to the aromatic system.
Case Studies and Research Findings
- Anti-Cancer Activity : A study explored the antiproliferative effects of various derivatives of propanoic acids on cancer cell lines. The results indicated that compounds similar to 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid exhibited significant inhibitory actions on cancer cell proliferation, particularly against HCT-116 cells. The IC values ranged from 0.12 mg/mL to 0.81 mg/mL, demonstrating potent activity compared to standard chemotherapeutics .
- Oxidative Stress Reduction : Another investigation highlighted the antioxidant capabilities of structurally related compounds. These studies utilized assays such as DPPH and FRAP to assess radical scavenging activities. The findings suggested that compounds with similar methoxy substitutions could effectively reduce oxidative stress markers in vitro .
Q & A
Q. What are the recommended methods for synthesizing 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid?
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or esterification followed by hydroxylation. For example, analogs like 3-(3,4-dihydroxyphenyl)propanoic acid are derived from natural sources (e.g., cinnamon peel) and modified via methoxylation . Key steps include protecting group strategies for hydroxyl and methoxy functionalities to prevent side reactions. Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .
Q. How should researchers prepare stock solutions of this compound for biological assays?
Dissolve the compound in ethanol, DMSO, or PBS (pH 7.2) at concentrations of 1–2 mg/mL. For aqueous buffers, ensure organic solvent residues are minimized (<1%) to avoid cytotoxicity. Stock solutions in DMSO should be stored at -20°C, while aqueous solutions are stable for ≤24 hours . Pre-solubilization in inert gases (e.g., nitrogen) may prevent oxidation of sensitive functional groups .
Q. What analytical techniques are critical for characterizing this compound?
- Purity assessment: HPLC with UV detection (λ = 280 nm) or UPLC-MS.
- Structural confirmation: H/C NMR (focus on methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS).
- Thermal properties: Differential scanning calorimetry (DSC) to determine melting points (e.g., analogs like 3-(2-methoxyphenyl)propanoic acid melt at 85–89°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in pharmacological studies (e.g., osteoclast inhibition vs. amyloid-β aggregation) may arise from differences in assay conditions (e.g., cell lines, metabolite stability). For example, 3-(3-hydroxyphenyl)propanoic acid shows concentration-dependent effects: 0.1 mg/mL inhibits bone resorption, while 100 µM targets amyloid-β . Validate results using orthogonal assays (e.g., SPR for binding affinity, in vivo models for bioavailability) and control for metabolic degradation by gut microbiota .
Q. What strategies optimize yield in multi-step syntheses of methoxy-substituted phenylpropanoic acids?
- Protecting groups: Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during methoxylation to prevent side reactions.
- Catalysts: Employ palladium catalysts for selective methoxy group introduction via cross-coupling reactions.
- Reaction monitoring: Real-time FTIR or LC-MS to track intermediates and adjust reaction kinetics .
Q. How does structural modification (e.g., trifluoromethoxy substitution) alter biological activity?
Trifluoromethoxy analogs (e.g., 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity. Computational studies (molecular docking) reveal stronger interactions with hydrophobic enzyme pockets compared to dimethoxy derivatives . Validate via enzyme inhibition assays (e.g., COX-2) and comparative pharmacokinetic profiling .
Q. What are the challenges in isolating impurities from synthetic batches?
Impurities like regioisomers (e.g., 2-hydroxy vs. 3-hydroxy derivatives) require advanced separation techniques:
- Chromatography: Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection: MS/MS for distinguishing isobaric impurities (e.g., m/z differences in fragmentation patterns) .
Methodological Guidance
Q. How to design dose-response studies for evaluating neuroprotective effects?
- In vitro: Use SH-SY5Y cells treated with amyloid-β (1-42) and test compound concentrations from 1 nM to 100 µM. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .
- In vivo: Administer 10–100 mg/kg orally to transgenic Alzheimer’s mice, followed by Morris water maze tests and brain tissue analysis for Aβ plaques .
Q. What computational tools predict interactions with biological targets?
Q. How to address discrepancies in solubility data across studies?
Solubility varies with pH and solvent polarity. For example, 3-(3-hydroxyphenyl)propanoic acid has higher solubility in ethanol (2 mg/mL) vs. PBS (1 mg/mL) . Use shake-flask method with HPLC quantification and report conditions (temperature, pH, ionic strength) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
